molecular formula C17H24N6O B2559804 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide CAS No. 1170921-75-1

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide

Cat. No.: B2559804
CAS No.: 1170921-75-1
M. Wt: 328.42
InChI Key: IWWCWTUUMMUVCT-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a chemical probe of significant interest in kinase-focused research and drug discovery. Its core structure, featuring a pyrimidine ring linked to a dimethylpyrazole, is characteristic of scaffolds designed to target the ATP-binding site of protein kinases. This compound has been specifically investigated as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, FGFR2, and FGFR3. The design incorporates a cyclopentane carboxamide group, which contributes to its binding affinity and selectivity profile. Dysregulation of FGFR signaling is a known driver in various cancers, and this compound serves as a valuable tool for elucidating the pathological roles of these receptors Source . In research settings, it is utilized to inhibit FGFR auto-phosphorylation and downstream signaling pathways, such as MAPK and PI3K-AKT, in cellular models. This enables scientists to study the functional consequences of FGFR blockade on processes like cell proliferation, migration, and survival. Furthermore, its application extends to the development of combination therapies and the investigation of resistance mechanisms in preclinical studies. The compound is For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-9-13(2)23(22-12)16-10-15(20-11-21-16)18-7-8-19-17(24)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,19,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCWTUUMMUVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentanecarboxamide moiety linked to a pyrimidine and pyrazole unit. Its molecular formula is C16H22N6C_{16}H_{22}N_{6}, with a molecular weight of approximately 294.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may function as kinase inhibitors. Kinases are critical in regulating cellular processes such as growth, metabolism, and apoptosis. Inhibiting specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds targeting host kinases like AAK1 and GAK. These kinases play vital roles in viral replication processes. For instance, selective inhibitors have shown potent activity against Dengue virus (DENV), with mechanisms involving the modulation of host cell pathways critical for viral entry and replication .

Anticancer Activity

In cancer research, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, inhibitors targeting polo-like kinase 4 (PLK4) have demonstrated efficacy in blocking centriole duplication, a process often dysregulated in cancer cells . This suggests that this compound may also possess anticancer properties through similar pathways.

Study on DENV Inhibition

A study conducted using human primary monocyte-derived dendritic cells (MDDCs) showed that specific kinase inhibitors exhibited significant antiviral effects against DENV. These findings support the hypothesis that this compound could be explored further for its antiviral potential .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines have demonstrated that compounds with similar structural motifs can induce apoptosis and inhibit cell cycle progression. For instance, treatments with PLK4 inhibitors resulted in significant reductions in cell viability in multiple cancer types . This indicates a promising avenue for further exploration of this compound's anticancer effects.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntiviralAAK1/GAKInhibition of DENV replication
AnticancerPLK4Induction of apoptosis
Kinase InhibitionVarious KinasesModulation of cell signaling

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